molecular formula C16H32O5S B14797981 Decyl 1-thiohexopyranoside

Decyl 1-thiohexopyranoside

Cat. No.: B14797981
M. Wt: 336.5 g/mol
InChI Key: WXUWOACRYZHYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl 1-thiohexopyranoside is a synthetic surfactant characterized by a 10-carbon decyl chain linked via a sulfur atom (thio-glycosidic bond) to a hexopyranoside sugar moiety. Unlike traditional glycosides, where the oxygen atom bridges the alkyl chain and sugar, the thio linkage enhances hydrophobicity and alters micellar behavior .

Properties

IUPAC Name

2-decylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-22-16-15(20)14(19)13(18)12(11-17)21-16/h12-20H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUWOACRYZHYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 1-thiohexopyranoside can be synthesized via enzymatic methods. One such method involves the use of engineered β-glucosidase in organic solvents and ionic liquids. The reaction typically includes glucose and decanol as substrates, with the enzyme catalyzing the reverse hydrolysis reaction. The highest yield of this compound (64 mol%) was obtained in a reaction containing 0.5 M glucose, 3 units/ml enzyme in 20% (v/v) decanol, 20% (v/v) acetone, and 50% (v/v) [BMIm] [PF6] at 30°C .

Industrial Production Methods: The industrial production of this compound follows similar enzymatic synthesis routes, leveraging the regio- and stereo-selectivity of enzyme-catalyzed reactions under mild conditions. This method is advantageous due to the lower cost of glucose compared to activated glucosyl donors and simpler product separation .

Chemical Reactions Analysis

General Reactivity of Thioglycosides

Thioglycosides, characterized by a sulfur atom linking the sugar moiety to an alkyl/aryl group, exhibit distinct reactivity due to the thioether bond. While specific data on Decyl 1-thiohexopyranoside is unavailable, insights can be extrapolated from related compounds:

  • Acid/Base-Catalyzed Hydrolysis : Thioglycosides are generally resistant to enzymatic cleavage but can undergo acid-catalyzed hydrolysis. For example, octyl β-D-thiogalactopyranoside requires strong acidic conditions (e.g., HCl, H₂SO₄) to cleave the thioglycosidic bond, yielding the corresponding sugar and alkyl thiol1.

  • Oxidative Reactions : The sulfur atom in thioglycosides is prone to oxidation. Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) can oxidize the thioether to sulfoxides or sulfones, altering solubility and bioactivity12.

Glycosylation and Functionalization

Thioglycosides serve as glycosyl donors in synthetic chemistry. Key reactions include:

Reaction TypeReagents/ConditionsExpected Outcome
Glycosylation BF₃·Et₂O, AgOTfTransfer of sugar to acceptor molecules
S-Alkylation Alkyl halides, base (K₂CO₃)Formation of branched thioethers
Deprotection N-Bromosuccinimide (NBS)Cleavage of protecting groups

Note: These pathways are inferred from studies on octyl and heptyl thioglycosides12.

Comparative Stability and Selectivity

Thioglycosides like This compound likely exhibit enhanced stability compared to O-glycosides due to the stronger C–S bond. This property is advantageous in prolonged biochemical assays or industrial processes requiring robust intermediates1.

Research Gaps and Limitations

The absence of direct experimental data on This compound in the reviewed literature highlights a critical gap. Future studies should prioritize:

  • Synthetic Optimization : Systematic exploration of reaction conditions (e.g., solvent polarity, catalyst loading).

  • Application-Specific Reactivity : Tailoring derivatization for drug delivery or membrane protein solubilization.

Scientific Research Applications

Decyl 1-thiohexopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which decyl 1-thiohexopyranoside exerts its effects involves its amphipathic properties, allowing it to interact with both hydrophobic and hydrophilic molecules. This interaction facilitates the solubilization and stabilization of membrane proteins, enhancing their functionality and stability in various environments .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Decyl 1-thiohexopyranoside:

n-Decyl-β-D-Maltopyranoside (Decyl Maltoside, DM)
  • Structure : A decyl chain attached via an oxygen-glycosidic bond to a maltose (disaccharide) group .
  • Key Properties :
    • Critical Micelle Concentration (CMC): 1.8 mM (0.087%) , significantly higher than detergents with longer alkyl chains (e.g., DDM) .
    • Micelle Size: ~40 kDa, smaller than DDM due to the shorter alkyl chain .
    • Applications: Used in membrane protein stabilization but less favored due to higher CMC and reduced micellar stability .
Decyl Glucoside
  • Structure : A decyl chain linked to a glucose moiety via an oxygen-glycosidic bond. Commercially available forms often contain mixtures of alkyl chain lengths (C6–C16) .
  • Key Properties :
    • CMC: ~0.1–0.2 mM (varies with chain-length distribution) .
    • Solubility: Amphiphilic, soluble in both aqueous and organic solvents .
    • Applications: Common in cosmetics and biodegradable detergents due to mildness and low toxicity .
Theoretical Properties of this compound
  • Predicted Behavior: CMC: Likely lower than DM (1.8 mM) due to enhanced hydrophobic interactions. Micelle Stability: Higher than oxygen-linked detergents, favoring protein solubilization in harsh conditions.

Comparative Data Table

Property This compound (Theoretical) n-Decyl-β-D-Maltopyranoside (DM) Decyl Glucoside
Glycosidic Bond Thio (S) Oxygen (O) Oxygen (O)
Sugar Moiety Hexopyranoside Maltose Glucose
CMC ~0.5–1.0 mM (estimated) 1.8 mM 0.1–0.2 mM (mixture-dependent)
Micelle Size (Mw) ~35–45 kDa (estimated) ~40 kDa Not reported
Alkyl Chain Purity Single chain (C10) Single chain (C10) Mixture (C6–C16)
Applications Protein crystallization, niche research Membrane protein stabilization Cosmetics, biodegradable detergents

Research Findings and Limitations

  • Advantages of Thio Linkage: Stronger hydrophobic interactions may improve detergent stability in high-salt or extreme pH environments. Potential for enhanced protein-ligand binding in crystallography studies.
  • Challenges: Limited commercial availability and higher synthesis costs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.